molecular formula C32H65N7O3 B14229487 2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide) CAS No. 794460-96-1

2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)

Cat. No.: B14229487
CAS No.: 794460-96-1
M. Wt: 595.9 g/mol
InChI Key: XZDGJOZQSRQMKI-UHFFFAOYSA-N
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Description

“2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” is a complex organic compound that belongs to the class of macrocyclic ligands. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” typically involves the following steps:

    Formation of the Macrocyclic Core: The macrocyclic core, 1,4,7,10-Tetraazacyclododecane, is synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Attachment of N-Hexylacetamide Groups: The N-hexylacetamide groups are introduced through a nucleophilic substitution reaction where the macrocyclic core reacts with hexylamine and acetic anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

“2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” can undergo various chemical reactions, including:

    Complexation Reactions: Forms stable complexes with metal ions.

    Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, complexation with metal ions can result in metal-ligand complexes.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Analytical Chemistry: Employed in the detection and quantification of metal ions.

Biology and Medicine

    Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

    Imaging: Utilized in medical imaging techniques such as MRI, where it can act as a contrast agent.

Industry

    Water Treatment: Used in the removal of heavy metals from wastewater.

    Material Science: Incorporated into materials to enhance their properties, such as stability and reactivity.

Mechanism of Action

The mechanism of action of “2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” involves:

    Complexation with Metal Ions: The macrocyclic ligand forms stable complexes with metal ions through coordination bonds.

    Molecular Targets: The primary targets are metal ions, which are stabilized by the ligand.

    Pathways Involved: The pathways include coordination chemistry and ligand exchange processes.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane: The core structure without the N-hexylacetamide groups.

    Cyclam: Another macrocyclic ligand with similar properties.

    EDTA: A well-known chelating agent with multiple applications.

Uniqueness

“2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-hexylacetamide)” is unique due to its specific structure, which provides enhanced stability and selectivity in complexation reactions compared to other similar compounds.

Properties

CAS No.

794460-96-1

Molecular Formula

C32H65N7O3

Molecular Weight

595.9 g/mol

IUPAC Name

2-[4,7-bis[2-(hexylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-N-hexylacetamide

InChI

InChI=1S/C32H65N7O3/c1-4-7-10-13-16-34-30(40)27-37-21-19-33-20-22-38(28-31(41)35-17-14-11-8-5-2)24-26-39(25-23-37)29-32(42)36-18-15-12-9-6-3/h33H,4-29H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)

InChI Key

XZDGJOZQSRQMKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CN1CCNCCN(CCN(CC1)CC(=O)NCCCCCC)CC(=O)NCCCCCC

Origin of Product

United States

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